N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O4S and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H24F1N3O3S
- Molecular Weight : 373.46 g/mol
The presence of a fluorophenyl group and a piperazine moiety suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.8 |
HeLa | 10.2 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
The proposed mechanisms underlying the antitumor effects of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide include:
- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels that tumors require for growth.
- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in the cell cycle, preventing further division.
Antimicrobial Activity
Beyond its antitumor properties, this sulfonamide derivative has also shown promising antimicrobial activity. In vitro tests against various bacterial strains reveal:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
These findings indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria, potentially serving as a novel antibiotic agent.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Preliminary studies have indicated:
- Anxiolytic Activity : Behavioral tests in animal models suggest that the compound may reduce anxiety-like behavior.
- Antidepressant Effects : It has been shown to enhance serotonergic signaling, which is crucial for mood regulation.
Case Study 1: Antitumor Efficacy
A recent study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Case Study 2: Antimicrobial Resistance
In a clinical setting, this compound was evaluated against multi-drug resistant strains of bacteria. Results indicated that it restored sensitivity to other antibiotics when used in combination therapy, highlighting its potential role in overcoming resistance mechanisms.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-24-10-12-25(13-11-24)19(16-4-6-17(22)7-5-16)15-23-30(26,27)21-14-18(28-2)8-9-20(21)29-3/h4-9,14,19,23H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYKBLDAVHWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.